molecular formula C19H20N2O5S B2500211 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1206996-11-3

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2500211
CAS RN: 1206996-11-3
M. Wt: 388.44
InChI Key: FPKMAJJYWOZTBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including condensation reactions and the use of specific reagents like OxymaPure and N,N'-diisopropylcarbodimide. For instance, the synthesis of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives was achieved by condensing various reagents, including 6-(trifluoromethyl)quinazoline-2-carboxylic acid and aromatic aldehydes, followed by spectral analysis for characterization . Similarly, biphenyl benzothiazole-2-carboxamide derivatives were synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is crucial for the biological activity of these compounds. The derivatives often contain additional functional groups that can influence their binding to biological targets, such as the DprE1 enzyme, which is implicated in antitubercular activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine derivatives typically include amide bond formation and condensation reactions. The reactivity of these compounds can be influenced by the substituents on the thiazolidine ring, as seen in the synthesis of the quinazoline and benzothiazole derivatives . These reactions are carefully controlled to achieve the desired derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The synthesized compounds are usually characterized using chromatographic and spectrometric methods to determine their purity and structure . The biological activities of these compounds, such as antitubercular and antimicrobial effects, are also considered part of their chemical properties, as they are a direct result of their chemical interactions with biological targets .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research on thiazolidine-2,4-dione derivatives, which share a core structure with the specified compound, has shown antimicrobial and antifungal properties. These derivatives were synthesized and characterized, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as fungal isolates such as Candida albicans. Notably, one compound exhibited antibacterial activity specifically against Staphylococcus aureus among the Gram-positive bacteria (Alhameed et al., 2019).

Antiproliferative and Antioxidant Capacity

Another study focused on the synthesis of benzimidazole/benzothiazole-2-carboxamides, evaluating their antiproliferative activity against human cancer cells and their antioxidant capacity. One compound demonstrated significant antiproliferative activity, while another showed outstanding antioxidant capabilities, surpassing the reference antioxidant BHT in tests. These findings highlight the potential of such compounds in developing treatments for cancer and oxidative stress-related conditions (Cindrić et al., 2019).

Anticancer Evaluation and QSAR Studies

4-Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. Notably, specific compounds displayed significant activity against microbial agents and cancer cell lines. QSAR studies underscored the importance of topological and electronic parameters in determining the activity of these compounds, suggesting pathways for optimizing their therapeutic efficacy (Deep et al., 2016).

Synthesis and Biological Evaluation

A study synthesized a series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, and evaluated them for cytotoxic and antimicrobial activities. Some compounds exhibited significant cytotoxicity against cancer cell lines and moderate antimicrobial effects, highlighting their potential in cancer therapy and infection control (Nam et al., 2010).

Antidiabetic Potential

Research into thiazolidine-2,4-dione derivatives has also indicated their potential as antidiabetic agents. A specific compound was identified as a promising candidate for diabetes mellitus treatment, showcasing the versatility of thiazolidine-based compounds in addressing a variety of health conditions (Nomura et al., 1999).

Future Directions

The future directions for research on this compound would depend on its biological activities and potential applications. Thiazolidinones are an active area of research due to their diverse biological activities , and this compound could potentially be of interest in fields such as medicinal chemistry or drug discovery.

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-14-8-4-5-11-9-15(26-17(11)14)18(23)20-12-6-2-3-7-13(12)21-16(22)10-27-19(21)24/h4-5,8-9,12-13H,2-3,6-7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKMAJJYWOZTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCCCC3N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-7-methoxybenzofuran-2-carboxamide

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